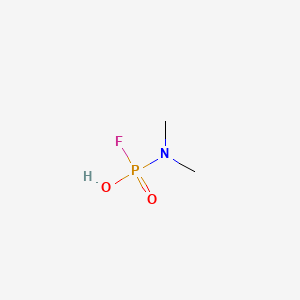
Dimethylamino fluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylamino fluorophosphate is an organophosphorus compound known for its significant biological activity It is a derivative of fluorophosphoric acid and contains both dimethylamino and fluorophosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamino fluorophosphate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phosphorus oxychloride, followed by fluorination. The reaction typically proceeds as follows:
Reaction with Phosphorus Oxychloride: Dimethylamine reacts with phosphorus oxychloride to form dimethylaminophosphoryl chloride.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethylamino fluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react under mild conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl fluorides, while substitution reactions can produce a variety of organophosphorus compounds .
Scientific Research Applications
Dimethylamino fluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl compounds.
Biology: It serves as a tool for studying enzyme inhibition, especially acetylcholinesterase inhibition.
Medicine: Research explores its potential as a therapeutic agent for conditions involving cholinergic systems.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
Dimethylamino fluorophosphate exerts its effects primarily through enzyme inhibition. It forms a covalent bond with the active site serine residue of acetylcholinesterase, leading to irreversible inhibition. This prevents the breakdown of acetylcholine, resulting in an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar enzyme inhibitory properties.
Isoflurophate: Known for its use in medical applications as an enzyme inhibitor.
Uniqueness
Dimethylamino fluorophosphate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets compared to other fluorophosphates .
Properties
CAS No. |
63815-57-6 |
|---|---|
Molecular Formula |
C2H7FNO2P |
Molecular Weight |
127.05 g/mol |
IUPAC Name |
fluoro-N,N-dimethylphosphonamidic acid |
InChI |
InChI=1S/C2H7FNO2P/c1-4(2)7(3,5)6/h1-2H3,(H,5,6) |
InChI Key |
RXHBTIVBWOGHCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















